N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound characterized by a hexanamide backbone bridging a 3,4-dichlorophenyl group and a 4-oxoquinazolin-3(4H)-yl moiety. The 3,4-dichlorophenyl group is a common structural feature in agrochemicals, conferring bioactivity through interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C20H19Cl2N3O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-16-10-9-14(12-17(16)22)24-19(26)8-2-1-5-11-25-13-23-18-7-4-3-6-15(18)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26) |
InChI Key |
YJYNAJSPICTSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: The dichlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would likely involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may interact with protein kinases, while the dichlorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl) Amides and Carboxamides
Compounds featuring the N-(3,4-dichlorophenyl) group are prevalent in agrochemistry. Key comparisons include:
Key Differences :
- The target compound’s extended hexanamide chain may improve lipid solubility and membrane permeability compared to propanil’s shorter chain.
Quinazolinone Derivatives
Quinazolinones are heterocyclic systems with demonstrated biological activity. A structurally relevant example from the literature includes:
Comparison with Target Compound :
- The target compound lacks the 4-methoxyphenyl and tetrahydroquinazolinone modifications, simplifying its structure.
- Both share the 4-oxoquinazolinyl group, which is critical for hydrogen-bonding interactions. However, the methoxy groups in the literature compound may enhance electron-donating effects, altering reactivity .
Mechanistic Implications
- Propanil: Acts as a photosystem II inhibitor, disrupting electron transport in plants. The target compound’s dichlorophenyl group may retain similar targeting but modified by the quinazolinone moiety for broader or distinct activity .
- Quinazolinones: Often inhibit kinases or DNA-processing enzymes. The 4-oxoquinazolinyl group in the target compound could facilitate interactions with ATP-binding pockets or nucleic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
